HSV-1 Thymidine Kinase Inhibitory Potency: IC₅₀ Differentiation from AZT and Other Nucleoside Analogs
3′-Deoxy-3′-iodothymidine demonstrates measurable inhibitory activity against HSV-1 thymidine kinase with reported IC₅₀ values ranging from 4.3 μM to 212 μM across multiple assay formats [1][2][3]. While 3′-azido-3′-deoxythymidine (AZT) is a well-established reverse transcriptase inhibitor primarily active against HIV, its HSV-1 TK inhibitory potency is substantially lower, with literature reporting minimal or no significant inhibition at comparable concentrations [4]. The 3′-iodo substitution thus confers HSV-1 TK recognition that differs mechanistically from the 3′-azido analog.
| Evidence Dimension | HSV-1 thymidine kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4.3 μM (4.30E+3 nM) to 212 μM (2.12E+5 nM) |
| Comparator Or Baseline | AZT (3′-azido-3′-deoxythymidine): minimal/no significant inhibition of HSV-1 TK |
| Quantified Difference | Target compound shows measurable HSV-1 TK inhibition; AZT shows negligible activity |
| Conditions | In vitro enzyme inhibition assays using [methyl-³H]dThd phosphorylation, 30 min incubation; HSV-1 TK isolated from HeLa cells or VMW 1837 strain |
Why This Matters
For HSV-focused antiviral screening programs, 3′-deoxy-3′-iodothymidine offers a distinct inhibition profile that AZT cannot provide, justifying its selection when HSV-1 TK is the target of interest.
- [1] BindingDB. (n.d.). BDBM50366680 (CHEMBL605255): Inhibitory concentration against HSV-1 thymidine kinase. IC₅₀ = 4.30E+3 nM. Retrieved from http://ww.w.bindingdb.org View Source
- [2] BindingDB. (n.d.). BDBM50229859 (CHEMBL319254): Inhibitory activity against HSV-1 thymidine kinase isolated from HeLa cells. IC₅₀ = 3.98E+4 nM. Retrieved from https://bindingdb.org View Source
- [3] BindingDB. (n.d.). PrimarySearch_ki: Inhibition of HSV1 thymidine kinase. IC₅₀ = 2.12E+5 nM. Retrieved from http://bdb8.ucsd.edu View Source
- [4] Furman, P. A., Fyfe, J. A., St. Clair, M. H., Weinhold, K., Rideout, J. L., Freeman, G. A., … & Barry, D. W. (1986). Phosphorylation of 3′-azido-3′-deoxythymidine and selective interaction of the 5′-triphosphate with human immunodeficiency virus reverse transcriptase. Proceedings of the National Academy of Sciences, 83(21), 8333–8337. View Source
